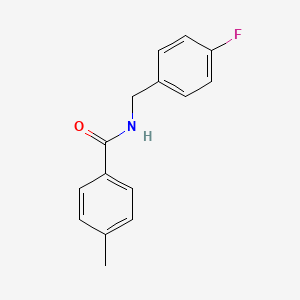

n-(4-fluorobenzyl)-4-methylbenzamide

Description

N-(4-Fluorobenzyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzamide core and a 4-fluorobenzyl group attached to the nitrogen. This compound belongs to a broader class of benzamide-based molecules studied for their diverse biological activities, including kinase inhibition, anticancer properties, and gastrokinetic effects. Its structure enables interactions with proteins via hydrogen bonding and hydrophobic interactions, making it a scaffold of interest in medicinal chemistry .

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-methylbenzamide |

InChI |

InChI=1S/C15H14FNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

ARJVWWRNAIYRPE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-fluorobenzyl)-4-methylbenzamide typically involves the reaction of 4-fluorobenzylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(4-fluorobenzyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

n-(4-fluorobenzyl)-4-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(4-fluorobenzyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Kinase Inhibitors

Hybrid Purine-Benzamide Derivatives (Compounds 7–16)

These analogs feature a purine heterocycle linked to the 4-methylbenzamide core via a flexible chain. Compared to N-(4-fluorobenzyl)-4-methylbenzamide, these hybrids exhibit enhanced kinase inhibition (e.g., against PDGFRα, Abl, BRAF) due to their dual pharmacophore design, mimicking ATP-competitive inhibitors and type II SMKIs (second-generation kinase inhibitors). For instance, compound 13 (with a trifluoromethylphenyl group) shows higher selectivity for Aurora B kinase .- Ispinesib (N-(3-Aminopropyl)-N-[(1R)-1-(3-Benzyl-7-Chloro-4-Oxoquinazolin-2-Yl)-2-Methylpropyl]-4-Methylbenzamide) A clinical-stage KSP inhibitor, Ispinesib replaces the 4-fluorobenzyl group with a quinazolinone substituent. Despite structural divergence, its 4-methylbenzamide core facilitates binding to the KSP domain, though this compound derivatives (e.g., IP2 and IP4) demonstrate superior docking scores (-7.7 kcal/mol vs.

2.2. Fluorescent Benzamide Derivatives

- N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

Substituting the 4-fluorobenzyl group with a 4-chlorophenyl and adding a 2-methoxy group alters fluorescence properties. This compound exhibits optimal fluorescence at pH 5 and 25°C, with a binding constant useful for sensor applications. In contrast, the fluorobenzyl group in this compound may reduce fluorescence due to electron-withdrawing effects but enhances metabolic stability .

2.3. Gastrokinetic Agents

- AS-4370 (4-Amino-5-Chloro-2-Ethoxy-N-[[4-(4-Fluorobenzyl)-2-Morpholinyl]Methyl] Benzamide Citrate) AS-4370 shares the 4-fluorobenzyl moiety but incorporates a morpholinylmethyl group and a chloro-ethoxy substituent. It exhibits potent gastrokinetic activity (via serotonin 5-HT4 agonism) without dopamine D2 receptor antagonism, unlike metoclopramide. The 4-fluorobenzyl group in both AS-4370 and this compound likely enhances bioavailability and target affinity .

2.4. Sulfonamide and Chromene Derivatives

- 4-[(4-Chlorobenzyl)(Methylsulfonyl)Amino]-N-(4-Fluorophenyl)Benzamide Introducing a sulfonamide group increases polarity and solubility compared to this compound. This modification is favorable for improving pharmacokinetic profiles but may reduce blood-brain barrier penetration .

- However, the bulky tert-butyl group may hinder binding compared to the simpler 4-fluorobenzyl group .

Key Research Findings

- Kinase Inhibition : The 4-fluorobenzyl group enhances selectivity for tyrosine kinases (e.g., Abl, BRAF) by fitting into hydrophobic pockets, whereas bulkier substituents (e.g., purine hybrids) improve potency but may reduce specificity .

- Metabolic Stability: Fluorine atoms in the benzyl group reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Solubility vs. Potency : Sulfonamide and morpholinyl groups improve aqueous solubility but require balancing with lipophilic substituents for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.